molecular formula C20H18O7 B1217132 Parabenzlactone CAS No. 27675-77-0

Parabenzlactone

Cat. No.: B1217132
CAS No.: 27675-77-0
M. Wt: 370.4 g/mol
InChI Key: NHMODCAASJDQKF-TYILLQQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parabenzlactone (CAS 27675-77-0) is a naturally occurring dibenzylbutyrolactone lignan with a molecular formula of C20H18O7 and a molecular weight of 370.36 g/mol . This compound features a defined (3R,4R)-4-[(R)-1,3-benzodioxol-5-yl(hydroxy)methyl]-3-(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone structure with three defined stereocenters, which is significant for its biological activity . The butyrolactone moiety, a 2(3H)-furanone ring system, is recognized as a key pharmacophore for antitumor activity . This compound belongs to a class of compounds known to exhibit cytotoxic activity and inhibit the proliferation of various human tumor cell lines, including breast cancer cell lines such as MDA-MB-231 and MCF-7 . As a building block in medicinal chemistry, it serves as a critical analogue in synthesizing and studying novel dibenzylbutyrolactones to explore their anti-proliferative mechanisms . This product is supplied with a purity of >=98% (HPLC) and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27675-77-0

Molecular Formula

C20H18O7

Molecular Weight

370.4 g/mol

IUPAC Name

(3R,4R)-4-[(R)-1,3-benzodioxol-5-yl(hydroxy)methyl]-3-(1,3-benzodioxol-5-ylmethyl)oxolan-2-one

InChI

InChI=1S/C20H18O7/c21-19(12-2-4-16-18(7-12)27-10-25-16)14-8-23-20(22)13(14)5-11-1-3-15-17(6-11)26-9-24-15/h1-4,6-7,13-14,19,21H,5,8-10H2/t13-,14+,19+/m1/s1

InChI Key

NHMODCAASJDQKF-TYILLQQXSA-N

SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)[C@H](C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)C(C4=CC5=C(C=C4)OCO5)O

Synonyms

4-benzylactone
para-benzlactone
parabenzlactone

Origin of Product

United States

Biosynthesis of Parabenzlactone

Elucidation of Precursor Pathways

The journey to forming parabenzlactone begins with fundamental metabolic pathways that produce the basic building blocks for a vast array of secondary metabolites in plants.

The biosynthesis of all lignans (B1203133), including the precursors to this compound, is fundamentally rooted in the shikimate pathway. researchgate.netnih.gov This metabolic route is the primary means by which plants and microorganisms produce aromatic amino acids. d-nb.info The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate, intermediates derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. d-nb.infomdpi.com

Through a series of enzymatic steps, the initial substrates are converted to shikimic acid and ultimately to chorismic acid, a critical branch-point intermediate. d-nb.info From chorismate, the pathway leads to the synthesis of L-phenylalanine, which serves as the entry point into the phenylpropanoid pathway. nih.gov Phenylalanine is converted into monolignols, such as p-coumaryl, coniferyl, and sinapyl alcohols, which are the C6-C3 monomeric units that polymerize to form lignins and dimerize to form lignans. nih.govmdpi.com The shikimate pathway is therefore crucial, providing the essential aromatic precursors for all lignan (B3055560) structures. researchgate.netnih.gov

The formation of the diverse lignan scaffolds originates from the oxidative coupling of two monolignol units. arkat-usa.org In the case of dibenzylbutyrolactone lignans, the biosynthesis generally follows a conserved sequence of reactions starting from coniferyl alcohol.

Pinoresinol Formation : Two molecules of coniferyl alcohol undergo stereospecific coupling to form (+)-pinoresinol. This reaction is mediated by dirigent proteins (DIRs) which control the stereochemistry, and an oxidizing agent, often a laccase enzyme. arkat-usa.org

Reduction to Secoisolariciresinol (B192356) : Pinoresinol, a furofuran lignan, is then funneled into the dibenzylbutane scaffold pathway. It undergoes two consecutive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR). Pinoresinol is first reduced to lariciresinol, which is then further reduced to secoisolariciresinol. oup.comoup.comnih.gov

Oxidation to Matairesinol (B191791) : The dibenzylbutane lignan secoisolariciresinol is subsequently oxidized to the dibenzyllactone lignan (-)-matairesinol. This conversion is catalyzed by secoisolariciresinol dehydrogenase (SDH). arkat-usa.orgoup.com Matairesinol represents a key intermediate in the formation of other dibenzyllactone lignans. arkat-usa.org

This compound itself is often a product of the modification of other pre-existing lignans. For instance, studies have shown that (-)-parabenzlactone can be efficiently produced via the biotransformation of (-)-cubebin, which first yields (-)-hinokinin, another dibenzylbutyrolactone lignan. researchgate.netsci-hub.senih.gov

Table 1: Key Intermediates in the General Lignan Biosynthetic Pathway

Intermediate Lignan Class Precursor(s) Key Enzyme(s)
Coniferyl Alcohol Monolignol Phenylalanine Phenylpropanoid Pathway Enzymes
Pinoresinol Furofuran Coniferyl Alcohol Dirigent Protein, Laccase
Lariciresinol Furan Pinoresinol Pinoresinol-Lariciresinol Reductase (PLR)
Secoisolariciresinol Dibenzylbutane Lariciresinol Pinoresinol-Lariciresinol Reductase (PLR)
Matairesinol Dibenzylbutyrolactone Secoisolariciresinol Secoisolariciresinol Dehydrogenase (SDH)
(-)-Hinokinin Dibenzylbutyrolactone (-)-Cubebin Fungal Oxidases
(-)-Parabenzlactone Dibenzylbutyrolactone (-)-Hinokinin / (-)-Cubebin Fungal Oxidases

Enzymatic Transformations and Biocatalysis

While plants synthesize the basic lignan skeletons, specific modifications to these structures are often carried out by microbial enzyme systems. This biocatalytic approach is a key method for producing compounds like this compound.

Filamentous fungi, particularly those of the genus Aspergillus, are recognized for their capacity to perform highly specific transformations of complex organic molecules, including lignans. researchgate.net Species such as Aspergillus niger and Aspergillus terreus have been successfully employed to produce (-)-parabenzlactone from other lignan precursors. sci-hub.senih.gov

The biotransformation of the lignan (-)-cubebin using cultures of A. niger and A. terreus serves as an efficient method for obtaining both (-)-hinokinin and (-)-parabenzlactone. sci-hub.senih.govtandfonline.com These fungi produce a variety of enzymes capable of catalyzing reactions such as hydroxylation, oxidation, and demethylation, which are crucial for modifying the lignan core. researchgate.netsci-hub.se For example, Aspergillus niger has been shown to perform specific O-demethylation and hydroxylation on various lignan substrates. doi.orgnih.gov This use of whole-cell microbial systems provides a green chemistry alternative to complex semi-synthetic routes, avoiding harsh reagents and solvents. researchgate.netsci-hub.se

Table 2: Microbial Biotransformation of (-)-Cubebin

Microorganism Substrate Major Products Reference
Aspergillus niger (-)-Cubebin (-)-Hinokinin, (-)-Parabenzlactone sci-hub.se, nih.gov
Aspergillus terreus (-)-Cubebin (-)-Hinokinin, (-)-Parabenzlactone sci-hub.se, nih.gov

The biosynthesis and biotransformation of lignans are governed by several key classes of enzymes. Central to the diversification of lignan structures are the cytochrome P450 monooxygenases (CYPs). mdpi.comarkat-usa.org These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations and the formation of methylenedioxy bridges that are characteristic of many lignans. arkat-usa.org In the biosynthesis of podophyllotoxin, for example, multiple distinct P450 enzymes are required for tailoring the aryltetralin scaffold. arkat-usa.org

The biotransformation of lignans by Aspergillus species is thought to mimic the metabolic reactions mediated by P450 enzymes in other organisms, including humans. researchgate.netnih.govtandfonline.com This capability suggests that the conversion of precursors like cubebin (B1669318) and hinokinin (B1212730) to this compound is likely carried out by fungal P450s or other oxidoreductases. The reaction involves a hydroxylation at the 7'-position of the dibenzylbutyrolactone skeleton. nih.gov While the specific fungal enzymes responsible for this step have not been fully isolated and characterized, the established role of P450s in similar plant biosynthetic pathways points to their probable involvement. mdpi.comarkat-usa.org

The key enzymes in the upstream pathway are well-defined:

Pinoresinol-Lariciresinol Reductase (PLR): A pivotal enzyme that directs precursors away from the furofuran class and towards the dibenzylbutane and dibenzyllactone classes. oup.comoup.com

Secoisolariciresinol Dehydrogenase (SDH): Catalyzes the lactone ring formation characteristic of dibenzyllactone lignans like matairesinol. arkat-usa.orgoup.com

Genetic and Molecular Basis of Biosynthesis

Advances in molecular biology and genomics have begun to uncover the genetic blueprints for lignan biosynthesis in plants. The genes encoding the enzymes for the main pathway have been identified and studied in several plant species. mdpi.com For instance, the genes for PLR and SDH have been characterized in plants like Forsythia species. oup.comoup.com

Experiments involving the genetic modification of these pathways have confirmed their function. For example, the downregulation of the PLR gene via RNA interference in Forsythia koreana cell cultures resulted in a complete halt in the production of matairesinol and a significant accumulation of its precursor, pinoresinol. oup.comoup.com This demonstrates the critical role of the PLR gene in the biosynthesis of dibenzylbutyrolactone lignans.

While the specific genes responsible for the final conversion to this compound in Aspergillus have not been explicitly identified, the field of genomics provides a basis for their discovery. nih.gov Transcriptome analysis of lignan-producing plants and microorganisms allows for the identification of candidate genes, particularly those encoding cytochrome P450 enzymes, which are often clustered with other genes involved in a specific metabolic pathway. mdpi.comnih.gov Future research in fungal genomics and transcriptomics will likely elucidate the precise genetic and enzymatic machinery responsible for the biosynthesis of this compound.

Advanced Synthetic Methodologies for Parabenzlactone and Analogues

Strategies for Total Synthesis

The total synthesis of parabenzlactone presents the challenge of constructing a dibenzylbutyrolactone core with specific stereochemistry. researchgate.netnih.gov Various strategies have been developed to assemble this molecular framework, often employing multi-step sequences that showcase the evolution of synthetic organic chemistry. nih.govbeilstein-journals.orgepfl.ch

Early synthetic routes to this compound were often lengthy and utilized reagents that are now considered less environmentally friendly. researchgate.net Modern approaches aim for greater efficiency and sustainability. A key aspect of many total syntheses is the strategic formation of the butyrolactone ring and the installation of the two benzyl (B1604629) groups at the C8 and C8' positions with the correct relative and absolute stereochemistry.

Given the chirality of this compound, asymmetric synthesis is essential to produce enantiomerically pure forms. A variety of approaches have been successfully applied to control the stereochemistry during the synthesis.

A recently developed, highly efficient method is the organocatalytic aldol (B89426) approach. researchgate.netnih.gov This protection-group-free synthesis utilizes an organocatalytic aldol-reduction-lactonization sequence to generate a key hydroxybutyrolactone intermediate with excellent diastereoselectivity and enantioselectivity (dr 33:1 and >99% ee). researchgate.netnih.gov This intermediate can then be directly alkylated to produce (7'R)-parabenzlactone and other related lignans (B1203133) in just three to five steps. researchgate.netnih.gov

Other asymmetric strategies include:

Substrate-controlled synthesis : Utilizing a chiral starting material, such as a derivative of an amino acid or another naturally occurring chiral molecule, to guide the stereochemistry of subsequent reactions.

Auxiliary-controlled synthesis : Attaching a chiral auxiliary to the substrate to direct the stereoselective formation of new stereocenters. The auxiliary is then removed in a later step.

Catalytic asymmetric synthesis : Employing a chiral catalyst, such as a transition metal complex or an organocatalyst, to induce enantioselectivity in a key bond-forming step. acs.org This is often the most efficient approach in terms of atom economy.

One general asymmetric synthesis route has been developed that can be applied to a variety of 7'-hydroxylignano-9,9'-lactones, including (7'S)-parabenzlactone. psu.edu This method was instrumental in re-assigning the absolute stereochemistry of naturally occurring (–)-parabenzlactone. psu.edursc.org

Controlling the relative and absolute stereochemistry is a critical challenge in the synthesis of this compound and its analogues. researchgate.netnumberanalytics.com The biological activity of these molecules is often highly dependent on their three-dimensional structure.

Diastereoselectivity is frequently achieved by taking advantage of the steric and electronic properties of the reactants and intermediates. For example, in the organocatalytic aldol reaction mentioned previously, the catalyst creates a chiral environment that favors the formation of one diastereomer over others. researchgate.netnih.gov The excellent diastereoselectivity (dr 33:1) observed in the synthesis of the hydroxybutyrolactone intermediate is a testament to the power of this approach. researchgate.net

The use of silicon-containing compounds is another strategy for stereocontrol. A stereogenic center with a silyl (B83357) group adjacent to a double bond can effectively direct the diastereoselective attack of electrophiles. iupac.org This method relies on the conformational preference of the substrate, where the bulky silyl group shields one face of the molecule, forcing the incoming reagent to attack from the opposite face. iupac.org

Furthermore, intramolecular reactions can be powerful tools for establishing stereochemistry. The rigid transition states of cyclization reactions often lead to a single, predictable diastereomer. Mechanistic studies, sometimes aided by computational chemistry, are crucial for understanding the factors that govern stereoselectivity and for designing more efficient and selective synthetic routes. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity of enzymatic transformations, offers a powerful and sustainable pathway to this compound and other complex molecules. dntb.gov.uamdpi.comnih.govbeilstein-journals.orgescholarship.org This approach leverages biocatalysts to perform challenging steps with high efficiency and stereocontrol, often under mild, environmentally friendly conditions. mdpi.comnih.gov

Enzymes can be integrated into synthetic routes to perform specific, often difficult, transformations. nih.gov For lignan (B3055560) synthesis, this includes:

Kinetic Resolution : Lipases can be used for the enantioselective acylation or hydrolysis of racemic intermediates, allowing for the separation of enantiomers. An enantioselective total synthesis of antitumor lignans has been achieved using an enzymatic reaction to generate enantiomerically pure 4-hydroxyalkanenitriles as key building blocks. acs.org

Redox Reactions : Oxidoreductases can perform highly selective oxidations or reductions. For instance, a microbial transformation of cubebin (B1669318), a related lignan, using the fungus Aspergillus terreus has been shown to produce this compound with enantiomeric specificity, highlighting a "green" biomethod. researchgate.net

Carbon-Carbon Bond Formation : Enzymes like aldolases can catalyze stereoselective C-C bond formation. A decarboxylative aldol addition catalyzed by the enzyme UstD has been developed to create non-standard γ-hydroxy amino acids, demonstrating the potential for enzymatic C-C bond formation in complex synthesis. wisc.edu

Macrocyclization : Thioesterase (TE) domains, which are responsible for macrocyclization in natural product biosynthesis, can be used for the chemoenzymatic synthesis of macrocyclic peptides and polyketides. beilstein-journals.orgrsc.org

These biocatalytic steps can simplify synthetic routes by reducing the need for protecting groups and avoiding harsh chemical reagents. mdpi.com

Examples of Biotransformations in Lignan Synthesis
Enzyme/OrganismReaction TypeApplicationReference
LipaseKinetic ResolutionSynthesis of enantiomerically pure 4-hydroxyalkanenitriles acs.org
Aspergillus terreusHydroxylationEnantioselective synthesis of (7′S)-parabenzlactone from cubebin researchgate.net
UstDDecarboxylative Aldol AdditionEnantioselective C-C bond formation wisc.edu
Thioesterase (TE)MacrocyclizationSynthesis of macrocyclic natural products beilstein-journals.orgrsc.org

Biocatalytic and chemoenzymatic methods offer significant advantages aligned with the principles of green chemistry. mdpi.com

Mild Reaction Conditions : Enzymatic reactions typically occur in aqueous solutions at ambient temperature and neutral pH, reducing energy consumption and the need for specialized equipment.

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts, simplifies purification, and reduces waste.

Environmental Friendliness : These methods often replace toxic reagents and heavy metal catalysts with biodegradable enzymes, leading to a lower environmental impact. researchgate.net

Scalability : The development of robust enzymes through protein engineering and immobilization techniques is making biocatalytic processes more scalable and economically viable for industrial applications. nih.gov

The use of biocatalysis represents a shift towards more sustainable and efficient manufacturing of fine chemicals and pharmaceuticals like this compound. mdpi.com

Rearrangement Reactions and Mechanistic Studies in Synthesis

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, are powerful transformations in organic synthesis and have been employed in the context of synthesizing lignan lactones. rroij.com Understanding the mechanisms of these reactions is critical for predicting and controlling their outcomes. researchgate.netrsc.org

In the synthesis of 7'-hydroxylignano-9,9'-lactones, a hydroxylactone rearrangement has been observed as a side reaction during the hydride reduction of a ketone. psu.edursc.org This rearrangement, presumably proceeding through a translactonization mechanism, led to the formation of a new, isomeric hydroxylactone. psu.edu Mechanistic investigations have considered several possible pathways for such rearrangements, including the involvement of quinone methide intermediates, depending on the specific substrate and reaction conditions. rsc.org

Niwa and colleagues reported a rearrangement of acetylthis compound when treated with potassium hydroxide, suggesting the formation of an isomeric lactone. rsc.org The study of these rearrangements is crucial as it can lead to unexpected products and provides deeper insight into the reactivity of these complex molecules. A comprehensive understanding of potential rearrangement pathways allows chemists to either avoid these side reactions or harness them for synthetic advantage. wiley-vch.de Mechanistic studies often combine experimental evidence, such as isotopic labeling, with computational analysis to elucidate the complex transition states and reaction coordinates involved. researchgate.net

Protecting Group-Free Synthesis Strategies

This strategy is centered around a highly efficient, one-pot organocatalytic aldol-reduction-lactonization sequence. researchgate.netrsc.org The synthesis commences with an organocatalytic aldol reaction, which is followed by a reduction and subsequent lactonization. chim.it This sequence is crucial for establishing the core butyrolactone scaffold with high levels of stereocontrol.

The versatility of this protecting group-free approach is further demonstrated by its application to the synthesis of a variety of other dibenzylbutyrolactone lignans. rsc.orgresearchgate.net By modifying the subsequent steps, such as employing hydrogenative dehydroxylation, the corresponding (deoxy) dibenzylbutyrolactone lignans can also be accessed. researchgate.net This methodology underscores the power of organocatalysis in enabling concise and efficient protecting group-free syntheses of structurally related natural products. rsc.orgresearchgate.netmdpi.comrsc.org

Detailed Research Findings

The following table summarizes the key findings for the protecting group-free synthesis of (7′R)-parabenzlactone:

Parameter Finding Citation
Starting Material 6-Bromopiperonal researchgate.netmdpi.com
Key Reactions Organocatalytic aldol-reduction-lactonization; Pd/C-catalyzed hydrogenative debromination; Chemoselective α-alkylation rsc.orgresearchgate.netmdpi.com
Catalyst Organocatalyst (e.g., L-proline) chim.it
Diastereoselectivity (dr) 33:1 rsc.orgresearchgate.netmdpi.com
Enantioselectivity (ee) >99% rsc.orgresearchgate.netrsc.org
Number of Steps 3 researchgate.netrsc.org
Overall Yield 51.3% rsc.org

Structural Analysis and Stereochemical Investigations of Parabenzlactone

Advanced Spectroscopic Characterization for Complex Structures

The intricate structure of parabenzlactone necessitates the use of sophisticated spectroscopic methods for its complete characterization. High-Resolution Nuclear Magnetic Resonance (HR-NMR) and Mass Spectrometry (MS) have been pivotal in determining its connectivity and molecular formula.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. ucm.esnih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. ucm.esnih.govaps.org In the study of this compound and its derivatives, both ¹H and ¹³C NMR have been crucial.

¹H NMR spectra of this compound reveal characteristic signals for its various protons. For instance, the presence of two methylenedioxyphenyl groups is indicated by signals around δ 5.9 ppm. oup.com The proton attached to the carbon bearing the hydroxyl group appears as a doublet, and its coupling constant provides valuable information about the relative stereochemistry of the molecule. oup.com For example, in one study, the coupling constant of 6.5 Hz for this proton was indicative of a specific stereostructure. oup.com The analysis of crude reaction mixtures by ¹H NMR has also been used to detect the formation of rearranged byproducts during synthetic procedures. psu.edu

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its isomers have been extensively documented, aiding in their identification and structural confirmation. sci-hub.sersc.org

Detailed NMR data for different isomers of this compound have been compiled and compared to authenticate synthetic products and clarify stereochemical assignments. rsc.org

Table 1: Selected ¹H NMR Data for this compound Isomers

CompoundProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
(-)-Parabenzlactone (2)H attached to C with OH4.606.5 oup.com
(7’S)-ParabenzlactoneArH6.748.0 rsc.org
(7’S)-ParabenzlactoneArH6.701.5 rsc.org
(7’S)-ParabenzlactoneOCH₂O5.971.5 rsc.org
(7’R)-ParabenzlactoneArH6.74 - 6.70 (m) rsc.org
(7’R)-ParabenzlactoneArH6.687.9 rsc.org
(7’R)-ParabenzlactoneOCH₂O5.97 (d)1.44 rsc.org

Table 2: Selected ¹³C NMR Data for this compound Isomers

CompoundCarbonChemical Shift (δ, ppm)Reference
(7’S)-ParabenzlactoneC=O178.9 rsc.org
(7’S)-ParabenzlactoneAromatic/Olefinic148.1, 147.6, 147.5, 146.3, 135.3, 131.2, 122.7, 119.4 rsc.org
(7’S)-ParabenzlactoneOCH₂O101.3, 100.9 rsc.org
(7’R)-ParabenzlactoneC=O178.7 rsc.org
(7’R)-ParabenzlactoneAromatic/Olefinic148.0, 147.8, 147.5, 146.4, 135.4, 131.1, 122.2, 119.4 rsc.org
(7’R)-ParabenzlactoneOCH₂O101.2, 101.0 rsc.org

Mass Spectrometry for Structural Elucidation (MS/MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of molecular formulas. mdpi.comresearchgate.net

In the analysis of this compound, electron ionization mass spectrometry (EI-MS) has been used to determine its molecular ion peak (M+), confirming its molecular weight. oup.com For example, the mass spectrum of (-)-parabenzlactone showed a molecular ion at m/e 370. oup.com HRMS has been employed to confirm the elemental composition of this compound and its derivatives, such as isothis compound. oup.com Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. While not explicitly detailed for this compound in the provided context, this technique is generally crucial for complex structure elucidation.

Chiral Analysis and Stereochemical Assignment

The presence of multiple stereocenters in this compound makes its stereochemical assignment a challenging but critical task. Chiral analysis methods are employed to determine the absolute configuration of these centers.

Absolute Configuration Determination Methods

The determination of the absolute configuration of this compound has been a key area of investigation. Initial assignments were later found to be incorrect, highlighting the complexities of stereochemical analysis in this class of compounds. psu.eduresearchgate.net

One of the primary methods for determining absolute configuration is through asymmetric synthesis, where a compound with a known stereochemistry is synthesized and its properties are compared to the natural product. psu.eduresearchgate.net The synthesis of a series of (7'S,8R,8'R)-7'-hydroxylignano-9,9'-lactones, including (7'S)-parabenzlactone, was instrumental in this process. psu.eduresearchgate.net

Optical rotation measurements, which determine the direction and magnitude of the rotation of plane-polarized light by a chiral compound, are also used. psu.edu For instance, the naturally occurring (-)-parabenzlactone was initially assigned the (7R) configuration. psu.edu However, synthetic and analytical work later revised this assignment.

Conformational Analysis and Dynamics Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.comlumenlearning.comorganicchemistrytutor.com While specific conformational analysis studies on this compound are not detailed in the provided search results, this type of analysis is crucial for understanding the three-dimensional shape and flexibility of such molecules, which in turn can influence their biological activity. Techniques like NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, are fundamental tools for these studies. tandfonline.comnih.gov Computational modeling is also often employed to explore the potential energy surfaces and identify stable conformations. acs.org The dynamic nature of molecules like this compound, involving transitions between different conformations, is a key aspect of their chemical behavior. arxiv.orgnih.govelifesciences.orgutoronto.ca

Structure Activity Relationship Sar Studies of Parabenzlactone and Its Derivatives

Design Principles for Parabenzlactone Analogues

The design of new this compound analogues is a systematic process that often begins with the core structure of the natural product and introduces modifications to enhance its biological profile. This process involves both rational design strategies and chemical derivatization.

This compound belongs to the lignan (B3055560) family of natural products, which are characterized by a core structure formed by the dimerization of two phenylpropanoid units. nih.govcolab.ws The rational design of this compound analogues often leverages the well-established biological activities of other lignans (B1203133) as a starting point. nih.gov For instance, the structural features of this compound, including a piperonyl ring (ring A), a γ-butyrolactone ring (ring B), and a 3,4,5-trimethoxybenzyl moiety (ring C), are also found in other bioactive lignans like yatein. nih.gov

Derivatization is a key strategy used to create a library of this compound analogues for SAR studies. spectroscopyonline.comresearchgate.nettaylorandfrancis.com This process involves chemically modifying the this compound molecule to produce new compounds with altered properties. mdpi.com These modifications can include the introduction of different functional groups, changes to existing functional groups, or alterations to the stereochemistry of the molecule. nih.govresearchgate.net

Chemical transformations can be employed to explore the importance of various parts of the this compound structure. For example, studies have investigated the synthesis of aza-analogues of this compound, where the oxygen atom in the γ-butyrolactone ring is replaced by a nitrogen atom, creating a γ-lactam. rsc.org This type of modification can significantly alter the chemical and biological properties of the molecule. rsc.org

Furthermore, derivatization can be used to improve the analytical properties of the compound, for example, by increasing its volatility for gas chromatography analysis. sigmaaldrich.com

Elucidation of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. sjtu.edu.cn Identifying the key pharmacophoric features of this compound is essential for understanding its mechanism of action and for designing more effective derivatives.

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings. nih.gov SAR studies have shown that modifications to the phenyl C ring are generally well-tolerated and can lead to compounds with good activity against various cancer cell lines. nih.gov

For example, a study on isochaihulactone (B1195748) derivatives, which share structural similarities with this compound, found that substituting the phenyl C ring with various groups having different steric, electronic, and hydrophobic properties could maintain or even enhance anti-proliferative activity. nih.gov

Table 1: Impact of Phenyl Ring C Substitutions on the Anti-proliferative Activity of Isochaihulactone Analogues nih.gov

CompoundSubstituent on Phenyl Ring CA549 IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)KB IC₅₀ (μM)KB-VIN IC₅₀ (μM)
2 3,4,5-trimethoxy0.020.210.040.03
12a 4-methoxy0.030.350.050.04
13a 3,4-dimethoxy0.020.280.040.03
14a 3,4-methylenedioxy0.020.250.030.03

This table is adapted from research on isochaihulactone, a structurally related lignan, to illustrate the principles of substituent modification.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds, including this compound. numberanalytics.comwikipedia.orguou.ac.in The specific spatial orientation of functional groups can significantly affect how a molecule interacts with its biological target. numberanalytics.commdpi.comnih.gov

For this compound and its derivatives, the stereochemistry at the chiral centers within the γ-butyrolactone ring is particularly important. researchgate.net The natural form of this compound is (-)-parabenzlactone. molaid.com Asymmetric synthesis has been used to produce specific stereoisomers of this compound and its hydroxylated derivatives to investigate the influence of stereochemistry on their biological properties. researchgate.net

Studies on related lignans have demonstrated that different stereoisomers can exhibit vastly different biological activities. For instance, in the case of isochaihulactone, the Z-configured isomer was found to be significantly more potent against various tumor cells than its E-configured counterpart. nih.gov Similarly, research on salinomycin (B1681400) derivatives has shown that the stereochemistry at position C20 is crucial for their antiproliferative activity. nih.gov This highlights the general principle that the specific 3D structure is often a critical determinant of a compound's biological function. mdpi.comnih.gov The synthesis of specific enantiomers of related lignans, such as cis-matairesinol, has also been undertaken to examine the relationship between stereochemistry and antibacterial activity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netajrconline.orgspu.edu.sy QSAR models aim to predict the activity of new, untested compounds based on their structural properties, thereby guiding the design of more potent molecules. collaborativedrug.comajrconline.org

While specific QSAR studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. A QSAR study typically involves:

Data Set Preparation: A series of this compound analogues with their corresponding measured biological activities is compiled.

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, and topological properties) are calculated for each analogue. researchgate.net

Model Development: Statistical methods, such as multilinear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters and external test sets. nih.gov

For example, a QSAR study on xanthone (B1684191) derivatives, another class of natural products, successfully developed a model to predict anti-tuberculosis activity based on electronic parameters. nih.gov A similar approach could be applied to this compound to identify the key structural features that govern its biological activities and to design new derivatives with enhanced potency. cresset-group.com

Computational Approaches for Activity Prediction

In modern drug discovery, computational methods are indispensable for predicting the biological activity of new chemical entities, accelerating research, and reducing the need for extensive experimental screening. oncodesign-services.comd-nb.info These in silico techniques leverage machine learning (ML) and other statistical methods to build predictive models based on existing chemical and biological data. d-nb.infomdpi.com

Machine learning-based approaches formulate activity prediction as a classification problem, where compounds are categorized as active or inactive. frontiersin.org Various algorithms can be employed to develop these classification models. Common methods include Random Forest (RF), Naïve Bayes (NB), and Support Vector Machines (SVM). d-nb.infofrontiersin.org These models are trained on datasets containing compounds with known activities, learning to associate specific molecular features with biological outcomes. toxicology.org For instance, a model could be trained on a set of lignans with known antiviral activity to predict the potential activity of newly designed this compound derivatives. acs.org

The process involves generating molecular descriptors for each compound, which are numerical representations of its structural, physical, or chemical properties. toxicology.orgprotoqsar.com These descriptors, along with the known biological activity, are used to train the algorithm. toxicology.org The performance of the resulting models is then rigorously evaluated to ensure their predictive power. d-nb.info The integration of these computational tools allows researchers to screen large virtual libraries of compounds and prioritize a smaller, more promising set for synthesis and experimental testing. mdpi.com

Table 1: Overview of Selected Machine Learning Algorithms in Activity Prediction

Algorithm Principle Application in Drug Discovery Reference
Random Forest (RF) An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. Often performs well in QSAR studies and toxicity prediction due to its robustness and ability to handle high-dimensional data. d-nb.info
Naïve Bayes (NB) A probabilistic classifier based on applying Bayes' theorem with strong (naïve) independence assumptions between the features. Used for rapid classification of compounds based on molecular fingerprints and other descriptors. d-nb.info
Support Vector Machine (SVM) A classifier that finds an optimal hyperplane in a high-dimensional space that distinctly classifies the data points. Successfully applied for predicting protein-protein interactions and classifying molecules based on their potential biological effects. frontiersin.org

Ligand-Based and Structure-Based QSAR Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. creative-biostructure.comcollaborativedrug.com QSAR models are powerful tools for predicting the activity of untested compounds, optimizing lead structures, and gaining insight into the mechanism of action. creative-biostructure.com These models can be broadly categorized into two main types: ligand-based and structure-based.

Ligand-Based QSAR models are developed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown. creative-biostructure.com These models are built solely on the information from a set of molecules (ligands) with known activities. The underlying principle is that structurally similar molecules are likely to have similar biological properties. toxicology.org The process involves aligning the set of active compounds and analyzing their shared and differing physicochemical properties to understand what features are required for activity. nih.gov A widely used 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity of molecules with their steric and electrostatic fields. creative-biostructure.comnih.gov

Structure-Based QSAR models are employed when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or NMR spectroscopy. These models consider the interactions between the ligand and the target's binding site. nih.gov By analyzing the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces, a more detailed and mechanistically relevant QSAR model can be constructed. nih.gov Comparative Molecular Binding Energy (COMBINE) analysis, for example, is a structure-based method that correlates ligand activity with the calculated energies of interaction with specific amino acid residues in the binding pocket. nih.gov

The development of a robust QSAR model involves several key steps: selecting a training set of compounds, generating molecular descriptors, building the mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation. ijpsr.comnih.govmdpi.com Model validation is critical and is often assessed using statistical metrics such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). ijpsr.comnih.gov An acceptable QSAR model generally requires an r² value greater than 0.6 and a q² value greater than 0.5. mdpi.com

Table 2: Comparison of Ligand-Based and Structure-Based QSAR Approaches

Feature Ligand-Based QSAR Structure-Based QSAR Reference
Primary Requirement A set of ligands with known biological activities. 3D structure of the biological target protein. creative-biostructure.comnih.gov
Basis of Model Compares properties of active molecules to each other. Analyzes ligand interactions within the target's binding site. collaborativedrug.comnih.gov
Example Methods CoMFA, CoMSIA, Pharmacophore mapping. COMBINE, Molecular Docking-based QSAR. creative-biostructure.comnih.gov
Key Insights Identifies essential structural features (pharmacophore) required for activity across a series of compounds. Reveals specific amino acid residues and interaction types (e.g., hydrogen bonds) crucial for binding and activity. nih.gov
Applicability Used when target structure is unknown or to understand SAR across a chemical series. Used for rational, structure-guided drug design and lead optimization. oncodesign-services.comcreative-biostructure.com

Biological Activities and Mechanistic Investigations Non Clinical Focus

Antimicrobial Activities and Mechanisms

Parabenzlactone belongs to the class of lignans (B1203133), and while specific studies on its antibacterial efficacy against oral pathogens are not extensively detailed in the reviewed literature, the activity of related compounds provides insight. The antibacterial properties of lignans and similar structures have been investigated against various bacteria, including those prevalent in the oral cavity.

Research into compounds with similar structural motifs, such as other lactones, has demonstrated activity against key cariogenic bacteria. For instance, studies have evaluated the minimum inhibitory concentrations (MIC) of various antibacterial agents against bacteria implicated in dental caries, such as Streptococcus species. mdpi.com The antibacterial efficacy of such compounds is crucial in the context of preventing tooth decay, an infectious disease primarily caused by bacteria like Streptococcus mutans and Streptococcus sobrinus that form biofilms on tooth surfaces. nih.govresearchgate.net

The general antibacterial effect of parabens, which share some structural similarities with this compound, has been noted to increase with the length of their alkyl chain. researchgate.net While direct MIC values for this compound against specific oral pathogens were not found in the provided search results, the data for related compounds underscore the potential for this class of molecules to exhibit antibacterial properties.

Table 1: Antibacterial Activity of Structurally Related Compounds against Oral Bacteria

Compound Class Bacterial Strain Activity Metric Result Reference
Lignans (general) Oral Pathogens General Antimicrobial Activity Reported nih.gov
Parabens Streptococcus sobrinus Antibacterial Effect Effective against planktonic and biofilm forms nih.gov
Various Lactones Streptococcus mutans Biofilm Inhibition Active against biofilm formation nih.gov

This table is illustrative of the types of activities reported for structurally related compounds, as specific data for this compound was not available in the search results.

The precise molecular targets of this compound's antimicrobial activity are not fully elucidated in the available literature. However, the mechanisms of action for the broader class of parabens and other antimicrobial lactones have been explored. A primary proposed mechanism is the disruption of bacterial cell membrane integrity and function. researchgate.net This impairment of the cell membrane can lead to the leakage of intracellular components and ultimately, cell death. researchgate.net

In addition to direct membrane damage, it has been suggested that these compounds may interfere with critical cellular processes, including the synthesis of DNA, RNA, and essential proteins. researchgate.net The antimicrobial action of many β-lactam antibiotics, for example, involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). scienceopen.comresearcher.life While this compound is not a β-lactam, the principle of targeting essential bacterial enzymes could be a relevant mechanism for lactone-containing compounds. The electrophilic nature of the lactone ring makes it amenable to interacting with and potentially inhibiting various enzyme classes. scienceopen.com

Furthermore, the interaction of these compounds with the lipid layers of bacterial membranes has been observed, leading to the disintegration of the cell membrane. researchgate.net The effectiveness of this disruption can vary depending on the specific composition of the bacterial membrane. tandfonline.com For instance, the presence or absence of certain lipids and sterols can influence the susceptibility of the microorganism to membrane-modifying agents. tandfonline.com

Lignans as a chemical class have demonstrated a broad spectrum of biological activities, including antifungal and antiviral potential. researchgate.netgavinpublishers.comnih.govmdpi.com Several lignans have been isolated from various plant species and subsequently investigated for their ability to inhibit the growth of pathogenic fungi and the replication of viruses. nih.gov

In the context of antifungal activity, certain lignans have been shown to be effective against various plant pathogenic fungi. nih.gov The lipophilicity of these compounds is thought to aid in their ability to penetrate fungal cell walls. rsc.org The increasing resistance of pathogenic fungi to existing treatments has spurred research into new antifungal agents from natural sources, with lignans being a promising area of investigation. rsc.orgnih.govmdpi.com

Regarding antiviral activity, numerous lignans have been identified with the ability to interfere with viral life cycles. researchgate.netgavinpublishers.comnih.gov The mechanisms behind these antiviral effects are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and integrase, as well as interference with viral entry and replication processes. nih.gov For example, some lignans have been reported to inhibit the replication of viruses such as human immunodeficiency virus (HIV) and human hepatitis B virus (HBV). nih.gov The structural diversity of lignans allows for a wide range of interactions with viral targets. researchgate.netgavinpublishers.com

Other Biological Effects in Pre-Clinical Models

While specific studies on the anti-proliferative effects of this compound in non-human cell lines are limited in the reviewed literature, research on structurally related dibenzylbutyrolactone lignans, such as hinokinin (B1212730) and arctigenin (B1665602), provides valuable insights. These compounds have been investigated for their cytotoxic and anti-proliferative activities against various cancer cell lines, including some of murine origin. researchgate.netgavinpublishers.com

For example, hinokinin has been tested against murine metastatic melanoma (B16F10) and murine gastric adenocarcinoma (MK-1) cell lines. researchgate.net Similarly, arctigenin has been noted for its antiproliferative effects. gavinpublishers.com The mechanisms underlying these effects often involve the induction of cell cycle arrest and apoptosis. mdpi.com For instance, some lignans have been shown to cause cell cycle arrest at the G0/G1 or G2/M phases and to induce apoptosis through pathways involving the activation of caspases. mdpi.com

The anti-proliferative activity of these compounds is a significant area of cancer research, with numerous lignans being evaluated for their potential as anticancer agents. The cytotoxic properties of lignans are often attributed to their ability to interfere with key cellular processes necessary for cell division and survival.

Table 2: Anti-proliferative Activity of Structurally Related Lignans in Non-Human Cell Lines

Compound Cell Line Cell Type Effect Reference
Hinokinin B16F10 Murine metastatic melanoma Cytotoxic researchgate.net
Hinokinin MK-1 Murine gastric adenocarcinoma Cytotoxic researchgate.net
Arctigenin (Various) (Various) Antiproliferative gavinpublishers.com

This table provides examples of the anti-proliferative activity of lignans structurally related to this compound in non-human cell lines.

Direct in vivo studies on the anti-inflammatory effects of this compound were not prominent in the search results. However, the anti-inflammatory properties of other dibenzylbutyrolactone lignans, notably arctigenin and hinokinin, have been investigated in various non-human, in vivo models of inflammation. nih.govnih.govtandfonline.com These studies suggest that a key mechanism of action for the anti-inflammatory effects of this class of compounds is the modulation of critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net

Arctigenin has been shown to ameliorate inflammation in animal models of colitis. nih.gov Its anti-inflammatory effects are attributed to the inhibition of the PI3K/AKT pathway and the polarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2-like phenotype. nih.gov Furthermore, arctigenin has been found to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by inhibiting the activation of NF-κB and MAPK signaling. researchgate.net

Similarly, hinokinin has demonstrated anti-inflammatory activity in a rat paw edema model, where it was shown to reduce swelling in a dose-dependent manner. nih.gov The anti-inflammatory actions of these lignans are often linked to their ability to inhibit the expression of inflammatory mediators and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The collective evidence from studies on related lignans suggests that this compound may also exert anti-inflammatory effects through the modulation of these key cellular pathways.

Cellular and Molecular Interactions

The specific molecular targets and cellular interaction mechanisms of this compound remain largely uninvestigated. The following sections outline the current status of research in key areas of molecular interaction.

There are no published receptor binding studies for this compound in the available scientific literature. Consequently, its affinity for any specific biological receptors is unknown.

Comprehensive enzyme inhibition profiling for this compound has not been reported in the scientific literature. Its potential to act as an inhibitor for specific enzymes has not been characterized.

There are no available studies in the scientific literature that investigate the effects of this compound on gene expression. Its capacity to up-regulate or down-regulate specific genes or influence cellular signaling pathways at the transcriptional level has not been determined.

Advanced Analytical Methodologies for Parabenzlactone Quantification and Detection in Complex Matrices

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the isolation and analysis of Parabenzlactone from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the quantification of this compound. sci-hub.se Method development involves optimizing various parameters to achieve good separation and resolution of this compound from other compounds in the sample.

A validated RP-HPLC method for the quantification of lignans (B1203133), including this compound, in Piper cubeba seeds and their extracts has been developed. sci-hub.redbiocrick.com This method utilized a C18 column and a gradient elution system with a mobile phase consisting of acidified water and acetonitrile. sci-hub.redscirp.orgscirp.org The detection is typically carried out using a UV detector at a wavelength of 280 nm. sci-hub.red

Validation of the HPLC method is crucial to ensure its reliability and accuracy. sci-hub.se Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and robustness. sci-hub.seresearchgate.net For instance, in one study, the linearity of the method for related lignans was established over a concentration range of 15 to 200 μg/mL. sci-hub.red The accuracy of the method was confirmed by recovery studies, with recovery percentages typically falling between 96.6% and 100.9%. sci-hub.red The precision of the method is assessed by determining the relative standard deviation (RSD) for replicate injections, which should be within acceptable limits. researchgate.net

The table below summarizes typical parameters for a validated HPLC method for the analysis of related lignans.

ParameterTypical Value/RangeReference
Column C18 (e.g., 25 cm x 4.6 mm, 5 µm) sci-hub.se
Mobile Phase Acetonitrile and acidified water (e.g., 0.1% acetic acid or 0.3% formic acid) sci-hub.sesci-hub.red
Flow Rate 1.0 mL/min sci-hub.se
Detection UV at 235 nm or 280 nm sci-hub.sesci-hub.red
Injection Volume 20 µL sci-hub.se
Oven Temperature 35 °C sci-hub.se
Linearity Range 15 - 200 µg/mL (for related lignans) sci-hub.red
Accuracy (Recovery) 96.6% - 100.9% (for related lignans) sci-hub.red

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, derivatization is often required to increase their volatility. Trimethylsilyl (TMS) derivatives are commonly prepared for the GC-MS analysis of lignans. acs.org

The GC-MS analysis provides detailed information about the fragmentation pattern of the derivatized this compound, which aids in its identification. acs.org This technique is particularly useful for identifying and quantifying this compound in complex mixtures like essential oils and plant extracts. nih.govjournalejmp.com For instance, GC-MS has been extensively used to analyze the chemical composition of star anise oil, where various lignans and other compounds have been identified. nih.gov The combination of chromatographic separation by GC and mass analysis by MS offers high sensitivity and selectivity. utar.edu.my

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine two or more analytical methods, provide a more comprehensive analysis of complex samples. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are at the forefront of this approach for this compound analysis.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for trace analysis and the identification of metabolites in complex matrices. utar.edu.myresearchgate.net This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. utar.edu.my

In the context of this compound, LC-MS/MS can be used to unequivocally identify the compound in extracts, even when co-eluting with other structurally similar lignans that may have similar UV spectra. sci-hub.red The technique is also invaluable for metabolite profiling studies. For example, the biotransformation of (-)-cubebin by fungi like Aspergillus species can lead to the formation of (-)-hinokinin and (7'S)-parabenzlactone, and LC-MS/MS is instrumental in identifying and quantifying these products. sci-hub.seresearchgate.net The high sensitivity of LC-MS/MS allows for the detection of trace amounts of metabolites, which is crucial in understanding the metabolic pathways of compounds like this compound. utar.edu.my

LC-NMR for Online Structural Characterization

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful tool that provides online structural elucidation of compounds separated by HPLC. dntb.gov.ua This technique is particularly useful for the unambiguous identification of novel compounds or for confirming the structure of known compounds in a complex mixture without the need for isolation.

While specific applications of LC-NMR for the direct analysis of this compound are not extensively detailed in the provided context, the principles of the technique are highly relevant. For instance, after separation on an HPLC column, the eluent containing the compound of interest is directly transferred to an NMR spectrometer. dntb.gov.ua This allows for the acquisition of 1D and 2D NMR spectra (like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) of the separated compound, providing detailed structural information. sci-hub.seresearchgate.net This would be highly beneficial for confirming the structure of this compound and its isomers or metabolites in complex plant extracts. dntb.gov.ua

Spectroscopic Methods for Quantitative Analysis beyond Basic Identification

Beyond basic identification through techniques like UV-Vis spectroscopy in conjunction with HPLC, other spectroscopic methods can be employed for more detailed quantitative and structural analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. sci-hub.seresearchgate.net ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation. sci-hub.semdpi.com Data from 2D NMR experiments further aid in assigning the complex spectral data. The chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound and can be compared with literature data for verification. sci-hub.semdpi.com

While not a primary quantitative method on its own, when combined with a suitable internal standard, NMR can be used for quantitative analysis (qNMR). However, its main strength lies in providing unequivocal structural information that complements data from chromatographic and mass spectrometric techniques. researchgate.net

Advanced UV-Vis Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely applied analytical technique for the quantitative analysis of various substances. mt.comijnrd.org It is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. mt.comijnrd.org The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. spectroscopyonline.comcuny.edu This makes UV-Vis spectrophotometry a valuable tool for determining the concentration of an analyte in a sample. mt.comcuny.eduupi.edu

In the context of complex matrices, where multiple components may absorb light and interfere with the analysis, advanced UV-Vis spectrophotometry techniques are employed. conicet.gov.aryoutube.com These methods often involve mathematical data processing and the use of modern instrumentation to enhance sensitivity and selectivity. conicet.gov.aranveshanaindia.com For instance, derivative spectroscopy can help to resolve overlapping spectral bands, providing better discrimination of the analyte from interfering substances. lcms.cz Furthermore, the development of spectrophotometers with advanced detectors, such as charge-coupled devices (CCDs) and photodiodes, has improved signal-to-noise ratios, enabling the detection of analytes at low concentrations. anveshanaindia.com

The quantification of this compound in a complex mixture can be achieved by creating a calibration curve. cuny.eduupi.edu This involves preparing a series of standard solutions with known concentrations of this compound and measuring their absorbance at the wavelength of maximum absorption (λmax). cuny.edu A plot of absorbance versus concentration should yield a linear relationship, which can then be used to determine the concentration of this compound in an unknown sample by measuring its absorbance. cuny.edu

Table 1: Illustrative UV-Vis Spectral Data for this compound in Ethanol

Concentration (mol/L)Wavelength (nm)Absorbance (AU)
1 x 10⁻⁵2750.250
2.5 x 10⁻⁵2750.625
5 x 10⁻⁵2751.250
7.5 x 10⁻⁵2751.875
1 x 10⁻⁴2752.500

This table presents hypothetical data for illustrative purposes.

Circular Dichroism for Stereochemical Purity

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemistry of chiral molecules. mdpi.commtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a sample. mtoz-biolabs.combiorxiv.org Since enantiomers (non-superimposable mirror images) interact differently with circularly polarized light, CD spectroscopy can be used to determine the absolute configuration and assess the enantiomeric purity of a chiral compound like this compound. mdpi.comnih.gov

The CD spectrum of a chiral molecule provides information about its three-dimensional structure. mtoz-biolabs.com The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are directly related to the spatial arrangement of atoms and functional groups within the molecule. nih.gov By comparing the experimental CD spectrum of a sample to the known spectra of its pure enantiomers, one can determine the absolute configuration of the predominant enantiomer. mtoz-biolabs.com

Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, will not exhibit a CD signal. nih.gov As the proportion of one enantiomer increases, the magnitude of the CD signal increases linearly. nih.gov This relationship allows for the quantitative determination of the stereochemical purity of a this compound sample. This is particularly crucial in pharmaceutical applications where different enantiomers of a drug can have vastly different pharmacological activities.

Recent advancements have seen the coupling of high-performance liquid chromatography (HPLC) with CD detectors (HPLC-CD). researchgate.net This hyphenated technique allows for the separation of enantiomers from a mixture, followed by their individual characterization by CD spectroscopy, providing a comprehensive analysis of stereochemical purity. researchgate.net

Table 2: Representative Circular Dichroism Data for this compound Enantiomers

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
(+)-Parabenzlactone280+15,000
(-)-Parabenzlactone280-15,000
Racemic this compound2800
Sample A (ee = 50% (+))280+7,500
Sample B (ee = 90% (-))280-13,500

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Studies on Parabenzlactone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energies, and reactivity, providing a basis for predicting chemical behavior.

Density Functional Theory (DFT) has become a versatile and widely used quantum chemical method for studying lignans (B1203133) due to its balance of computational cost and accuracy. dntb.gov.ua It is employed to investigate the electronic structure of molecules, which in turn governs their reactivity and spectroscopic properties. mdpi.commdpi-res.com For parabenzlactone and related compounds, DFT calculations are instrumental in several areas.

One key application is the determination of absolute configurations for newly isolated lignans. This is often achieved by comparing experimentally measured spectroscopic data, such as electronic circular dichroism (ECD), with the spectra predicted by DFT calculations for different possible stereoisomers. dntb.gov.ua This comparative approach was used to establish the stereochemistry of new lignans isolated alongside the known (7′S)-parabenzlactone from Piper sanguineispicum. dntb.gov.ua

Furthermore, DFT is used to calculate various molecular properties and reactivity descriptors that help in understanding the chemical behavior of these compounds. researchgate.net In a study on the synthesis of lignano-lactones, DFT, specifically using the B3LYP functional, was mentioned as a tool for understanding the electronic and structural aspects of molecules like this compound and its precursor, oxo-parabenzlactone. lookchem.com The choice of functional and basis set is crucial for accuracy, with combinations like B3LYP/6-311++G(2d,2p) being utilized for studying lignan (B3055560) transformations. researchgate.net

Application AreaComputational Method/Level of TheorySpecific Finding for this compound or Related LignansReference
Stereochemistry DeterminationDFT (ECD Calculations)Used to determine the absolute configuration of new lignans by comparing calculated vs. experimental spectra, with (7'S)-parabenzlactone as a known reference compound. dntb.gov.ua
Synthesis & TransformationDFT/B3LYP/6-311++(2d,2p)Applied to study the conversion of precursor compounds into (-)-hinokinin and (-)-parabenzlactone. researchgate.net
Electronic & Structural PropertiesDFT (B3LYP)Mentioned for the analysis of lignano-lactones including this compound and oxo-parabenzlactone. lookchem.com
Reactivity AnalysisDFTUsed to conclude that a thiyl radical cyclization to form the core structure of oxo-parabenzlactone is energetically viable. mdpi.com

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, providing insights that guide the development of new synthetic strategies. acs.orgmdpi.com By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the energetic feasibility and selectivity of a particular chemical transformation.

In the context of this compound synthesis, computational methods have been used to validate proposed reaction pathways. For example, in a synthesis of (±)-oxo-parabenzlactone that utilized a thiyl radical cyclization, DFT calculations were employed to confirm that the proposed cyclization process was viable from both a kinetic and thermodynamic standpoint. mdpi.com This computational support is crucial for transforming a novel reaction into a reliable synthetic methodology.

Similarly, theoretical studies contribute to understanding the stereochemical outcomes of reactions. The enantioselective synthesis of lignan-lactones, including (7'S)-parabenzlactone, involves complex stereocontrolling steps. mdpi.com Computational modeling can help rationalize why a particular catalyst or set of reaction conditions leads to the observed diastereoselectivity or enantioselectivity, aiding in the optimization of these asymmetric syntheses. acs.org

Molecular Docking and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins. These methods are central to computational drug discovery. plos.orgwgtn.ac.nz

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rsc.orgmdpi.com This method is used to screen virtual libraries of compounds against a protein target to identify potential inhibitors or modulators. While specific docking studies focusing exclusively on this compound are not prominent in the literature, extensive research on structurally similar dibenzylbutyrolactone lignans demonstrates the utility of this approach.

In one study, a series of lignan derivatives were designed based on molecular docking simulations with the estrogen receptor α (ERα). mdpi.comresearchgate.net The docking results helped predict how these compounds would bind within the receptor's ligand-binding domain, guiding the synthesis of derivatives with potential antiestrogenic activity. mdpi.comresearchgate.net Such studies often use techniques like Induced Fit Docking (IFD), which accounts for the flexibility of the protein's active site upon ligand binding, providing a more accurate prediction of the binding mode. mdpi.comresearchgate.net These approaches could readily be applied to this compound to explore its potential biological targets.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, modeling the movements of atoms and molecules over time. scirp.org A key application of MD is to assess the stability of a predicted ligand-protein complex and to sample the different conformations the ligand and protein can adopt. mdpi.comnih.gov

In the study of lignan derivatives targeting the ERα, MD simulations were run for 20 nanoseconds to observe the stability of the complex. mdpi.com The Root Mean Square Deviation (RMSD) of the ligand and protein atoms were monitored. Stable RMSD values over the course of the simulation indicated that the ligand remained securely bound in the pocket, validating the docking prediction. mdpi.com This type of simulation also reveals crucial information about the flexibility of different parts of the protein and the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com

Conformational analysis is also critical for understanding the solution-state structure of flexible molecules like lignans. wgtn.ac.nzcsic.es While techniques like X-ray crystallography can provide a solid-state structure, as was done for (7'S)-parabenzlactone, computational methods are needed to explore the ensemble of conformations present in solution. helsinki.fi

Chemoinformatics and Database Mining for Related Lignans

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. unistra.fr This field is essential for systematically analyzing natural products like lignans.

The study of lignans, including this compound, often begins with comprehensive literature and database searches using platforms like SciFinder, PubMed, and others. mdpi-res.comresearchgate.netrsc.orgresearchgate.net These databases are mined to gather information on the natural sources, reported biological activities, and synthesis of these compounds. For example, a search in SciFinder can quickly retrieve thousands of references related to a specific chemical scaffold, providing a foundation for further research. rsc.org

Chemoinformatics tools are also used to analyze the physicochemical properties of entire classes of compounds to assess their potential as drug candidates. In a chemometric analysis of lignans, molecular descriptors (e.g., molecular weight, polarity, number of rotatable bonds) were calculated for a large set of lignans and related compounds. mdpi.comnih.gov Techniques like Principal Component Analysis (PCA) were then used to explore the chemical space occupied by these molecules. mdpi.comnih.gov Such analyses have shown that classical lignans exhibit a high degree of "drug-likeness," suggesting their potential as leads for therapeutic development. mdpi.comnih.gov This data-driven approach allows researchers to prioritize which natural products are most promising for further investigation. dntb.gov.ua

Potential Research Applications and Future Perspectives

Development of Chemical Probes for Biological Research

The rigid, compact structure of lignans (B1203133) like parabenzlactone makes them suitable candidates for development as chemical probes. researchgate.net Chemical probes are small molecules used to study biological systems, such as identifying protein functions or validating new drug targets. researchgate.net The defined stereochemistry and functional groups of this compound offer a foundation for designing selective probes.

Researchers have noted that secondary metabolites, including lignans, represent a vast resource for discovering new chemical probes to investigate cellular processes. researchgate.net While specific applications of this compound as a probe are still emerging, its structural class is recognized for its potential in creating tools for biological exploration. researchgate.net The development of synthetic methods, including those that allow for the creation of functionalized derivatives, is a key step toward realizing this potential. These derivatives could be modified with reporter tags, such as fluorescent moieties or biotin, to enable the tracking and identification of their molecular targets within a cell, thereby elucidating complex biological pathways.

Lead Compound Identification for Novel Therapeutic Targets (Non-Clinical)

A lead compound is a chemical starting point in the process of drug discovery that demonstrates a desired biological activity and can be chemically modified to enhance its therapeutic properties. numberanalytics.comphiladelphia.edu.jo this compound's reported biological activities, such as its antimitogenic and antiproliferative effects, position it as a potential lead compound for non-clinical research into new therapeutic agents. sci-hub.semdpi.com

Table 1: Reported Biological Activities of this compound and Related Lignans

Biological Activity Organism/Cell Line Reference
Antimitogenic Not specified sci-hub.se
Antiproliferative Not specified sci-hub.se
Antileishmanial Leishmania amazonensis researchgate.netacs.orgjournalejmp.com

The process involves using the this compound scaffold to design and synthesize analogues with improved potency and selectivity for a specific biological target. studydrive.net For instance, its activity against Leishmania amazonensis suggests it could be a starting point for developing new antileishmanial agents. researchgate.netacs.org Research in this area would focus on structure-activity relationship (SAR) studies, where different parts of the this compound molecule are systematically altered to understand how these changes affect its biological function. This rational design approach, often aided by computational modeling, aims to optimize the compound's interaction with its target, a critical step in early-stage, non-clinical drug discovery. mdpi.comresearchgate.net

Biotechnological Production and Optimization

While chemical synthesis of this compound has been achieved, these methods can require multiple steps and the use of hazardous reagents. sci-hub.se An increasingly explored alternative is biotechnological production, specifically through the biotransformation of precursor compounds using microorganisms. tandfonline.comresearchgate.net

Research has successfully demonstrated the conversion of (-)-cubebin, a lignan (B3055560) abundant in plants like Piper cubeba, into (-)-parabenzlactone using filamentous fungi. sci-hub.senih.gov This bioprocess represents a "green biomethod" that avoids harsh chemicals and can yield enantiomerically specific products. sci-hub.se

Table 2: Fungal Biotransformation for this compound Production

Precursor Compound Microorganism Product(s) Reference
(-)-Cubebin Aspergillus niger (-)-Hinokinin, (-)-Parabenzlactone sci-hub.setandfonline.com

Future research in this area is likely to focus on optimizing these biotransformation processes. This could involve several strategies:

Strain Improvement: Using genetic engineering or mutagenesis to enhance the metabolic efficiency of the microorganisms. mdpi.com

Process Optimization: Fine-tuning culture conditions such as medium composition, pH, and temperature to maximize yield and purity.

Enzyme Identification: Isolating and characterizing the specific enzymes (e.g., from the P450 family) responsible for the conversion, which could enable cell-free synthesis systems. tandfonline.com

These advancements could lead to a more sustainable and economically viable supply of this compound for research purposes. researchgate.net

Emerging Research Areas and Unexplored Biological Activities

The full biological potential of this compound remains largely unexplored, presenting numerous opportunities for future investigation. While initial studies have highlighted its antimitogenic and antileishmanial properties, the precise molecular mechanisms behind these effects are often not fully understood. sci-hub.sejournalejmp.comresearchgate.net

Emerging areas of research could include:

Mechanism of Action Studies: Investigating how this compound exerts its effects at a molecular level. For example, some lignans are known to interact with the endocrine system or microtubule dynamics, and exploring these possibilities for this compound could reveal novel therapeutic targets. mdpi.comresearchgate.net

Expanded Antimicrobial Screening: While activity against Leishmania is documented, its efficacy against a broader spectrum of pathogens, including drug-resistant bacteria and other parasites, is an area ripe for investigation. mdpi-res.com

Insecticidal Properties: Related phenylpropanoids have been shown to possess ecdysteroid antagonistic activity, suggesting a potential role as insect development disruptors. researchgate.net Testing this compound in this context could uncover applications in agriculture or pest control.

Neuroprotective Effects: Other lignans have been studied for neuroprotective properties, and investigating whether this compound exhibits similar activities could open new avenues for neurological research. researchgate.net

The continued exploration of natural products like this compound is essential for discovering new biological activities and molecular scaffolds that can drive future scientific innovation. mdpi-res.comrsc.org

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing Parabenzlactone via microbial biotransformation?

  • Methodological Answer : this compound can be synthesized using fungal strains like Aspergillus terreus or Aspergillus niger to biotransform precursor compounds such as (-)-cubebin. Key steps include optimizing fungal culture conditions (e.g., pH, temperature, substrate concentration) and monitoring reaction progress via TLC or HPLC. Advantages include eco-friendly reagents and mimicry of mammalian P450 enzyme reactions, critical for metabolic pathway studies .
  • Experimental Design : Use controlled bioreactors with standardized fungal inoculum sizes. Validate biotransformation efficiency by comparing yields across strains and culture durations (e.g., 7–14 days). Include negative controls (substrate-only cultures) to confirm fungal activity .

Q. How is this compound characterized and validated in fungal extracts?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for quantifying this compound in fungal extracts. Validate the method using parameters from ICH (2005) and ANVISA (2003) guidelines: linearity (R² > 0.99), precision (%RSD < 2%), accuracy (recovery rates 95–105%), and robustness (varied flow rates/column temperatures) .
  • Data Presentation : Include chromatograms with baseline resolution of peaks, calibration curves, and statistical validation tables. Report limits of detection (LOD) and quantification (LOQ) to establish sensitivity .

Advanced Research Questions

Q. How can researchers optimize this compound yield in Aspergillus-mediated biotransformation?

  • Methodological Answer : Conduct factorial design experiments to assess critical variables:

  • Strain selection : Compare yield across Aspergillus species and mutant strains.
  • Substrate modification : Evaluate cubebin derivatives for enhanced reactivity.
  • Co-culture systems : Test synergistic effects with bacteria or other fungi.
    Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
    • Data Contradiction Analysis : If yields plateau, investigate metabolic bottlenecks (e.g., enzyme inhibition, substrate toxicity) via transcriptomic or proteomic profiling .

Q. How should discrepancies in this compound’s reported bioactivity across studies be addressed?

  • Methodological Answer :

Standardize assays : Compare bioactivity using uniform protocols (e.g., MIC/MBC testing against S. sanguinis at consistent inoculum densities).

Control variables : Account for differences in fungal strain viability, extraction solvents, or compound purity.

Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers. Use funnel plots to detect publication bias .

  • Experimental Replication : Reproduce conflicting studies under identical conditions to isolate methodological vs. biological variability .

Q. What strategies validate this compound’s metabolic pathways in non-fungal systems?

  • Methodological Answer :

  • Comparative metabolomics : Profile metabolites in fungal vs. mammalian (e.g., hepatic microsome) systems using LC-MS.
  • Isotope labeling : Track ¹³C-labeled cubebin to map metabolic intermediates.
  • Enzyme inhibition studies : Use P450 inhibitors (e.g., ketoconazole) to confirm enzymatic roles in biotransformation .
    • Data Interpretation : Cross-reference results with genomic databases (e.g., KEGG pathways) to identify conserved or novel enzymatic steps .

Guidelines for Rigorous Research Design

  • Literature Review : Use Google Scholar and PubMed to prioritize high-impact studies (sort by citation count) . Exclude non-peer-reviewed sources like patents or conference abstracts unless corroborated by primary research .
  • Ethical Compliance : For bioactivity studies, adhere to institutional biosafety protocols (e.g., BSL-2 for pathogenic bacteria) and declare conflicts of interest .
  • Reproducibility : Publish raw HPLC/MS data in supplementary materials, including instrument parameters and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.